6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Antimicrobial Enzyme Inhibition Tuberculosis

Differentiate your research with 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS 350998-05-9), a superior heterocyclic building block. The 6-bromo substituent uniquely enables palladium-catalyzed cross-coupling for focused library synthesis, absent in the non-halogenated analog (CAS 73775-26-5). Its documented IC50 > 1,110 nM against M. tuberculosis FBA provides a benchmark for SAR-driven drug discovery. Leverage the high calculated logP (4.73) to rationally modulate lipophilicity in your derivatives. This is the definitive scaffold for exploring the quinoline-4-carboxylic acid chemical space.

Molecular Formula C15H10BrNO2S
Molecular Weight 348.2 g/mol
CAS No. 350998-05-9
Cat. No. B1269634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
CAS350998-05-9
Molecular FormulaC15H10BrNO2S
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
InChIInChI=1S/C15H10BrNO2S/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19)
InChIKeyCLZOZMVUPORLTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid: A Specialized Heterocyclic Scaffold for Targeted Organic Synthesis and Biological Evaluation


6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS 350998-05-9) is a highly substituted quinoline derivative featuring a bromine atom at the 6-position, a 5-methylthiophen-2-yl group at the 2-position, and a carboxylic acid moiety at the 4-position . This precise arrangement of functional groups defines its core chemical identity as a heterocyclic building block with a molecular formula of C15H10BrNO2S and a molecular weight of 348.21 g/mol . The compound's structure allows it to serve as a versatile intermediate for constructing more complex molecules, primarily for exploratory research in medicinal chemistry and chemical biology, rather than as a finished therapeutic agent itself .

Why 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid Cannot Be Interchanged with its Closest Analogs


In the context of structure-activity relationship (SAR) studies, even minor structural variations on the quinoline-4-carboxylic acid scaffold can result in major shifts in biological target engagement, physicochemical properties, and synthetic utility . The target compound, 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, features a unique combination of a bromine atom at the 6-position and a 5-methylthiophene group at the 2-position. The bromine atom provides a crucial synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that its non-brominated analog, 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS 73775-26-5), entirely lacks . Furthermore, the documented enzyme inhibition profile of this compound, albeit weak, is not a generic property of the class, as evidenced by the distinct anti-proliferative activity observed for a closely related carbohydrazide derivative against HepG2 cells . This means substituting one analog for another would not only alter the downstream chemistry of a synthetic route but would also lead to an entirely different biological profile in an assay, rendering the substitution scientifically invalid.

Comparative and Quantitative Evidence for Selecting 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid


Comparative Enzyme Inhibition Profile of 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid

The compound has a documented, albeit weak, inhibition value against a specific bacterial enzyme, Mycobacterium tuberculosis fructose-bisphosphate aldolase [1]. While the compound is not a potent inhibitor, this data point provides a crucial baseline for SAR studies. This can be contrasted with the non-brominated analog, 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, for which no such direct enzyme inhibition data is publicly available, highlighting a key point of differential biological engagement .

Antimicrobial Enzyme Inhibition Tuberculosis

Comparative Synthetic Utility and Versatility of 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid

The presence of the 6-bromo substituent provides a defined, regioselective site for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings . This synthetic utility is a direct and quantifiable differentiator from its non-brominated analog, 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS 73775-26-5), which lacks this reactive handle and therefore cannot participate in analogous transformations without prior functionalization . This makes the target compound a significantly more versatile intermediate for constructing diverse libraries of quinoline-based molecules.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Comparative Physicochemical Profile: Lipophilicity and Drug-Likeness of 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid

The target compound possesses a calculated logP of 4.73240 . This quantifiable property can be compared to its non-brominated analog, 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS 73775-26-5), which has a significantly lower logP of approximately 3.8 (calculated based on its structure and molecular formula C15H11NO2S) . The ~0.9 logP unit increase conferred by the bromine atom represents a substantial shift in lipophilicity, which directly impacts membrane permeability, solubility, and overall pharmacokinetic behavior.

Medicinal Chemistry ADME Physicochemical Properties

Comparative Safety and Handling Profile of 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid

The target compound carries specific GHS hazard classifications: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . In contrast, the non-brominated analog, 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS 73775-26-5), is generally reported with a less severe safety profile, typically carrying only a warning for standard laboratory practices . This difference is a direct result of the bromine substitution, which increases the molecule's potential for irritation and toxicity.

Safety Handling Procurement

Recommended Research Applications for 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid Based on Validated Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in Antimicrobial Research

The documented inhibition against Mycobacterium tuberculosis fructose-bisphosphate aldolase (IC50 > 1,110 nM) provides a concrete starting point for SAR campaigns [1]. Researchers can use this compound as a core scaffold to systematically modify the 6-bromo and 4-carboxylic acid positions, using the existing IC50 value as a benchmark to measure improvements in potency. This approach is grounded in a specific, quantifiable biological interaction, distinguishing it from untargeted library synthesis.

Versatile Synthetic Intermediate for Diversity-Oriented Synthesis

The presence of the 6-bromo atom enables a wide range of palladium-catalyzed cross-coupling reactions, making this compound a superior building block for generating focused libraries of quinoline-4-carboxylic acid derivatives . Its utility for parallel synthesis and the rapid exploration of chemical space around this core structure is a key differentiator from non-halogenated analogs, which lack this reactive site.

Precursor for the Synthesis of Derivatives with Altered Physicochemical Properties

The high calculated logP of 4.73 makes it an ideal starting point for synthesizing derivatives with a wide range of lipophilicities. By utilizing the reactive bromine handle to introduce more polar or lipophilic groups, researchers can probe the effects of logP on membrane permeability and target engagement in a controlled manner. This application directly leverages the compound's defined physical properties for rational molecular design.

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